Azd-peg13-pfp

Description

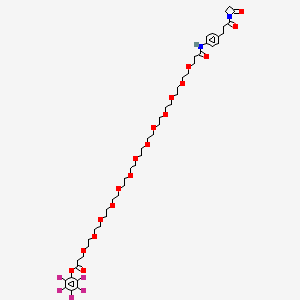

Structure

2D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-oxo-3-[4-[3-oxo-3-(2-oxoazetidin-1-yl)propyl]anilino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H69F5N2O18/c49-43-44(50)46(52)48(47(53)45(43)51)73-42(59)9-12-61-14-16-63-18-20-65-22-24-67-26-28-69-30-32-71-34-36-72-35-33-70-31-29-68-27-25-66-23-21-64-19-17-62-15-13-60-11-8-39(56)54-38-4-1-37(2-5-38)3-6-40(57)55-10-7-41(55)58/h1-2,4-5H,3,6-36H2,(H,54,56) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWIPERMXTOXWCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1=O)C(=O)CCC2=CC=C(C=C2)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H69F5N2O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1057.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Reactivity of Azd Peg13 Pfp

General Synthetic Pathways for PEGylated Pentafluorophenyl (PFP) Esters

PEGylated pentafluorophenyl (PFP) esters are valuable reagents that combine the solubility and biocompatibility of a PEG linker with the efficient amine-reactivity of a PFP ester. The general synthesis of these compounds begins with a PEG chain bearing a terminal carboxylic acid. This PEG-acid intermediate is then converted into the corresponding PFP ester.

The most common method for this transformation is through carbodiimide-mediated coupling. In this process, the PEG-carboxylic acid is treated with pentafluorophenol (B44920) in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDAC). acs.org The carbodiimide (B86325) activates the carboxyl group, making it susceptible to nucleophilic attack by the hydroxyl group of pentafluorophenol, leading to the formation of the PFP ester and a urea (B33335) byproduct.

An alternative approach involves the electrochemical coupling of carboxylic acids with pentafluorophenol. rsc.org This method avoids the use of exogenous dehydrating agents by leveraging the electrochemical activation of pentafluorophenol to facilitate the esterification process. rsc.org PFP esters are often favored over other active esters, such as N-hydroxysuccinimide (NHS) esters, because they exhibit greater resistance to spontaneous hydrolysis while maintaining high reactivity toward primary amines. axispharm.comthieme-connect.comprecisepeg.com

Specific Synthesis of the AZD-PEG13-PFP Scaffold

The synthesis of the complete this compound molecule is a multi-step process that requires the sequential construction and integration of its three distinct components.

The azetidinone, or β-lactam, ring is a four-membered cyclic amide that serves as the core scaffold for the "AZD" portion of the molecule. A prevalent method for constructing this ring system is the Staudinger [2+2] cycloaddition. mdpi.com This reaction involves the cyclization of a ketene (B1206846) with an imine.

For the synthesis of a functionalized azetidinone core suitable for linker attachment, the starting imine and ketene would be selected to contain appropriate functional groups. For instance, the reaction could be designed to yield an azetidinone with a pendant functional group, such as a protected alcohol or amine, which can be later deprotected and used as an attachment point for the PEG chain. The stereochemical outcome of the Staudinger synthesis can be influenced by reaction conditions and the nature of the substituents on the ketene and imine. mdpi.com

The PEG13 linker is a monodisperse polyethylene (B3416737) glycol chain, meaning it consists of exactly thirteen ethylene (B1197577) glycol units. The use of a precisely defined linker length is crucial in applications like PROTACs, as it dictates the spatial orientation between the two ends of the molecule. computabio.comexplorationpub.com Polydisperse PEG mixtures can lead to heterogeneous final products, complicating purification and analysis. acs.org

The synthesis of monodisperse PEG chains requires a controlled, iterative approach. acs.org One common strategy is a stepwise Williamson ether synthesis. acs.org This process involves sequentially adding protected ethylene glycol units to a growing chain. Each cycle typically consists of deprotecting a terminal hydroxyl group, followed by its reaction with a protected ethylene glycol unit that has a good leaving group (e.g., a tosylate) at one end. rsc.org This iterative process is repeated until the desired chain length of 13 units is achieved. researchgate.net

Once the monodisperse HO-PEG13-COOH chain (with one end as a hydroxyl and the other as a carboxylic acid, often with protecting groups) is synthesized, it can be attached to the azetidinone core. This conjugation is typically achieved through standard coupling chemistries, such as forming an ether, amide, or triazole linkage, depending on the functional handles incorporated into the azetidinone core and the PEG chain.

The final step in the synthesis of the this compound scaffold is the activation of the terminal carboxylic acid of the PEG chain to form the PFP ester. This transforms the inert carboxylic acid into a highly reactive group ready for conjugation with primary amines.

This conversion is typically performed by reacting the AZD-PEG13-COOH intermediate with pentafluorophenol. fluorine1.ru The reaction is facilitated by a coupling agent, such as DCC or EDAC, in an anhydrous aprotic solvent like dichloromethane (B109758) (CH2Cl2) or N,N-dimethylformamide (DMF). acs.orgresearchgate.net The pentafluorophenol acts as the nucleophile, attacking the activated carboxyl group to form the final ester. The reaction proceeds efficiently, yielding the target this compound molecule.

Optimization of Reaction Conditions for Purity and Yield in Research Synthesis

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound, thereby streamlining research and development efforts. Key parameters for optimization include the choice of solvent, temperature, reaction time, and purification methods. For PROTAC linkers, even small changes in these parameters can significantly impact the final product's stability and performance. computabio.com

For the PFP ester formation step, the reaction is sensitive to moisture, as water can hydrolyze the activated ester back to the carboxylic acid. broadpharm.combroadpharm.com Therefore, using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is critical. The choice of coupling agent and the removal of its byproduct can also affect purity. For example, the dicyclohexylurea byproduct from DCC is poorly soluble in many organic solvents and can often be removed by filtration, whereas the byproduct from the water-soluble EDAC is removed during aqueous workup.

Chromatographic purification, such as flash column chromatography or preparative high-performance liquid chromatography (HPLC), is often necessary after each major synthetic step to isolate the desired product from unreacted starting materials, reagents, and byproducts.

Table 1: Optimization Parameters for PFP Ester Formation

| Parameter | Condition | Rationale for Optimization | Potential Issues |

|---|---|---|---|

| Solvent | Anhydrous DMF, CH2Cl2 | Ensures solubility of reactants and prevents premature hydrolysis of the active ester. broadpharm.com | Residual solvent can be difficult to remove. |

| Temperature | 0 °C to Room Temperature | Balancing reaction rate with the stability of the PFP ester. Lower temperatures can minimize side reactions. | Very low temperatures can significantly slow the reaction rate. |

| Coupling Agent | EDAC, DCC | Efficiently activates the carboxylic acid. Choice depends on the desired workup procedure. acs.org | Byproduct removal can be challenging and may require extra purification steps. |

| Reaction Time | 2-18 hours | Ensuring the reaction goes to completion without significant degradation of the product. Monitored by TLC or LC-MS. | Extended times can increase the likelihood of side reactions or hydrolysis. |

Mechanism of Amine-Reactive Conjugation with this compound

The utility of this compound as a chemical linker lies in the reactivity of its terminal PFP ester with primary amines. This reaction forms a stable amide bond, covalently linking the scaffold to another molecule, such as a protein ligand. The reaction proceeds via a nucleophilic acyl substitution mechanism.

The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the pentafluorophenoxide an excellent leaving group. highfine.com This property significantly increases the electrophilicity of the carbonyl carbon of the ester, making it highly susceptible to nucleophilic attack.

The mechanism involves the lone pair of electrons on the nitrogen atom of a primary amine attacking the electrophilic carbonyl carbon of the PFP ester. This leads to the formation of a transient tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the pentafluorophenoxide anion as the leaving group. A final deprotonation step, typically by another amine molecule or a mild base in the reaction buffer, yields the stable amide bond and neutral pentafluorophenol as a byproduct. thieme-connect.com

Table of Compounds

| Compound Name | Abbreviation |

|---|---|

| Azetidinone | - |

| N,N'-Dicyclohexylcarbodiimide | DCC |

| Dichloromethane | CH2Cl2 |

| N,N-Dimethylformamide | DMF |

| 1-[3-(Dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride | EDAC |

| N-hydroxysuccinimide | NHS |

| Pentafluorophenol | PFP-OH |

| Polyethylene glycol | PEG |

Nucleophilic Acyl Substitution of the PFP Ester

The primary reaction mechanism through which the PFP ester of this compound participates in conjugation is nucleophilic acyl substitution. nih.govcreative-proteomics.comrsc.org This reaction involves the attack of a nucleophile, such as the primary amine group found on the side chain of lysine (B10760008) residues or at the N-terminus of a protein, on the electrophilic carbonyl carbon of the PFP ester. thermofisher.comaatbio.com

The pentafluorophenyl group is a highly effective leaving group due to the electron-withdrawing nature of the five fluorine atoms, which stabilizes the resulting pentafluorophenoxide anion. rsc.orgwikipedia.org The reaction proceeds efficiently under mild, typically physiological to slightly alkaline, conditions (pH 7.2 to 9.0). precisepeg.comthermofisher.com The process begins with the nucleophilic amine attacking the carbonyl carbon, leading to the formation of a transient tetrahedral intermediate. Subsequently, this intermediate collapses, resulting in the displacement of the pentafluorophenol leaving group and the formation of a new, stable covalent bond. aatbio.com

Formation of Stable Amide Bonds

The outcome of the nucleophilic acyl substitution reaction between the PFP ester of this compound and a primary amine is the formation of a highly stable amide bond. wikipedia.orgmedchemexpress.comgoogle.com This covalent linkage is resistant to hydrolysis and degradation under typical physiological conditions, which is a critical attribute for creating durable bioconjugates for therapeutic or diagnostic applications. creative-proteomics.com

PFP esters are recognized for producing amide bonds as effectively as other common reagents like N-hydroxysuccinimidyl (NHS) esters. wikipedia.org The stability of the resulting amide bond ensures the integrity of the linkage between the this compound linker and the target biomolecule, preventing premature dissociation of conjugated payloads. creative-proteomics.com The reaction is generally carried out in aqueous buffers, although the PFP ester reagent is first dissolved in a minimal amount of a water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF). precisepeg.combroadpharm.com

Comparative Analysis of PFP Ester Reactivity and Stability with Other Amine-Reactive Groups in Aqueous Media

The selection of an appropriate amine-reactive group is crucial for successful bioconjugation. PFP esters, such as the one in this compound, offer distinct advantages over other common amine-reactive functionalities, most notably N-hydroxysuccinimidyl (NHS) esters. echemi.com The primary advantage lies in the superior stability of PFP esters in aqueous media. rsc.orgmedchemexpress.com They are significantly less susceptible to spontaneous hydrolysis compared to NHS esters, which have a half-life that can be as short as a few minutes at basic pH levels. wikipedia.orgprecisepeg.combroadpharm.comresearchgate.net This increased stability provides greater control over the conjugation reaction and leads to higher conjugation efficiencies, as more of the reagent remains active and available to react with the target amine rather than being consumed by reaction with water. precisepeg.combroadpharm.com

While both PFP and NHS esters react with primary amines to form stable amide bonds, the reaction conditions can differ slightly. creative-proteomics.com PFP esters often show optimal reactivity at a slightly higher pH compared to NHS esters. thermofisher.comechemi.com A potential trade-off is that PFP esters can be somewhat more hydrophobic than their NHS counterparts. echemi.comresearchgate.net Other amine-reactive groups include tetrafluorophenyl (TFP) esters, which also exhibit greater hydrolytic stability than NHS esters, and sulfonyl chlorides, which are highly reactive but can be less selective. thermofisher.comresearchgate.net

The table below summarizes the key characteristics of PFP esters in comparison to the widely used NHS esters.

| Feature | PFP (Pentafluorophenyl) Ester | NHS (N-Hydroxysuccinimide) Ester |

| Primary Target | Primary and secondary amines precisepeg.combroadpharm.com | Primary amines thermofisher.comcreative-proteomics.com |

| Bond Formed | Stable amide bond wikipedia.org | Stable amide bond thermofisher.com |

| Aqueous Stability | High; less susceptible to hydrolysis rsc.orgwikipedia.orgmedchemexpress.com | Moderate; prone to hydrolysis, especially at higher pH researchgate.net |

| Reaction pH | Typically pH 7.2 - 9.0 precisepeg.comthermofisher.com | Typically pH 7.2 - 8.5 thermofisher.com |

| Efficiency | Generally higher due to lower rate of hydrolysis precisepeg.combroadpharm.com | Can be lower due to competitive hydrolysis researchgate.net |

| Hydrophobicity | More hydrophobic echemi.comresearchgate.net | Less hydrophobic researchgate.net |

Analytical Characterization Methodologies for Azd Peg13 Pfp Conjugates

Spectroscopic Techniques for Structural Confirmation of Conjugates

Spectroscopic methods are fundamental for the elucidation and confirmation of the chemical structure of AZD-PEG13-PFP, ensuring that the synthesis has yielded the correct compound before its use in conjugation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of this compound. Both ¹H and ¹³C NMR are utilized to confirm the presence of key structural motifs.

In ¹H NMR analysis, the characteristic peaks of the polyethylene (B3416737) glycol (PEG) backbone are expected to appear as a complex multiplet in the range of 3.4-3.7 ppm. The protons of the azetidinone ring would be observed at distinct chemical shifts, typically between 2.8 and 3.5 ppm. The aromatic protons from the aniline (B41778) moiety would be found further downfield.

¹³C NMR provides complementary information, with the numerous ether carbons of the PEG chain resonating around 70 ppm. The carbonyl carbons of the azetidinone and the PFP ester would be identifiable in the 160-170 ppm region. The distinct signals from the pentafluorophenyl (PFP) group in ¹⁹F NMR would also confirm the presence of this active ester.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.0 - 7.5 | m | 4H | Aromatic protons |

| 3.8 - 4.2 | m | 4H | -CH₂-O- adjacent to aromatic ring and ester |

| 3.5 - 3.7 | m | ~48H | PEG chain protons (-O-CH₂-CH₂-O-) |

| 3.0 - 3.4 | t | 2H | Azetidinone ring protons |

| 2.7 - 2.9 | t | 2H | Azetidinone ring protons |

| 2.5 - 2.7 | t | 2H | Propyl chain protons |

| 1.8 - 2.0 | m | 2H | Propyl chain protons |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of the this compound linker, providing definitive confirmation of its elemental composition. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used. The experimentally measured mass is compared to the theoretically calculated mass, with a high degree of agreement affirming the identity of the compound. For a molecule with the complexity of this compound, HRMS is crucial for verifying that the correct number of PEG units has been incorporated.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Chemical Formula | C₄₉H₆₃F₅N₂O₁₈ |

| Theoretical Mass (M+H)⁺ | 1099.4000 Da |

| Observed Mass (M+H)⁺ | 1099.4015 Da |

| Mass Accuracy | < 5 ppm |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Verification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to verify the presence of key functional groups within the this compound molecule. The FTIR spectrum would display characteristic absorption bands corresponding to the various structural components. A strong and broad absorption band around 1100 cm⁻¹ is indicative of the C-O-C stretching of the PEG ether backbone. The presence of the PFP ester is confirmed by a strong carbonyl (C=O) stretching vibration, typically around 1780 cm⁻¹. The azetidinone ring exhibits a characteristic carbonyl absorption at a higher wavenumber, often near 1740 cm⁻¹. Amide bands would also be present, further confirming the structure.

Table 3: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 3300 | N-H stretch (amide) |

| ~ 2870 | C-H stretch (aliphatic) |

| ~ 1780 | C=O stretch (PFP ester) |

| ~ 1740 | C=O stretch (azetidinone) |

| ~ 1680 | C=O stretch (amide) |

| ~ 1520 | N-H bend (amide) |

| ~ 1100 | C-O-C stretch (ether) |

Chromatographic Techniques for Purification and Homogeneity Assessment

Chromatographic methods are essential for both the purification of the this compound linker and for assessing the homogeneity and integrity of the final bioconjugate.

High-Performance Liquid Chromatography (HPLC) for Linker Purity

High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase setup (RP-HPLC), is the standard method for determining the purity of the this compound linker. A C18 column is commonly used with a gradient of water and an organic solvent, such as acetonitrile, both often containing a small amount of a modifier like trifluoroacetic acid (TFA). The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. A high purity level, typically >95%, is required for consistent and reliable conjugation reactions.

Table 4: Representative RP-HPLC Parameters for this compound Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 20-80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | ~ 15.2 minutes |

| Purity | > 95% |

Size-Exclusion Chromatography (SEC) for Conjugate Integrity and Aggregation State

Size-Exclusion Chromatography (SEC) is a critical technique for assessing the integrity of the final conjugate formed using the this compound linker, as well as for quantifying the extent of aggregation. SEC separates molecules based on their hydrodynamic radius. In the context of an antibody-drug conjugate (ADC), a successful conjugation will result in a main peak corresponding to the monomeric ADC, with a slightly earlier retention time than the unconjugated antibody due to the increased molecular weight. The presence of high molecular weight species, which elute earlier, indicates aggregation, while later-eluting peaks could signify fragmentation. This method is crucial for ensuring the quality and stability of the final bioconjugate.

Table 5: Typical SEC Analysis Results for an this compound Conjugate

| Species | Retention Time (min) | Relative Peak Area (%) |

| Aggregate | 8.5 | 2.5 |

| Monomeric Conjugate | 10.2 | 97.0 |

| Fragment | 12.1 | 0.5 |

Electrophoretic Methods for Characterization of Biomolecule Conjugates

Electrophoretic techniques are powerful analytical tools for the characterization of biomolecule conjugates, such as those formed with this compound. These methods separate molecules based on their size, charge, or a combination of both, providing valuable information about the success of conjugation, the extent of modification, and the heterogeneity of the resulting product.

Sodium Dodecyl Sulfate (B86663) Polyacrylamide Gel Electrophoresis (SDS-PAGE) for Protein Conjugation Analysis

Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely used technique to analyze protein conjugates. iosrjournals.org In this method, the protein samples are denatured and coated with the anionic detergent sodium dodecyl sulfate (SDS), which imparts a uniform negative charge-to-mass ratio. iosrjournals.org The proteins are then separated in a polyacrylamide gel matrix based on their molecular weight. iosrjournals.org

When a protein is conjugated with a molecule like this compound, its molecular weight increases. This increase can be visualized on an SDS-PAGE gel as a shift in the band position compared to the unconjugated protein. The extent of this shift is proportional to the mass of the attached moieties. For PEGylated proteins, the apparent molecular weight observed on SDS-PAGE is often significantly higher than the actual molecular weight. researchgate.net This is because the PEG chain imparts a larger hydrodynamic radius to the protein, causing it to migrate more slowly through the gel matrix. nih.gov

A typical SDS-PAGE analysis of an this compound protein conjugate would involve running the unconjugated protein, the reaction mixture, and the purified conjugate in separate lanes. The presence of a new, higher molecular weight band in the reaction mixture and purified conjugate lanes, with a corresponding decrease or absence of the unconjugated protein band, confirms successful conjugation. Furthermore, the presence of multiple bands can indicate different degrees of conjugation (e.g., mono-, di-, or tri-conjugated species).

Below is an illustrative data table summarizing the expected results from an SDS-PAGE analysis of a hypothetical 50 kDa protein conjugated with this compound.

| Sample | Theoretical Molecular Weight (kDa) | Apparent Molecular Weight by SDS-PAGE (kDa) | Observations |

| Unconjugated Protein | 50.0 | ~50 | Single sharp band |

| Mono-conjugated Protein | 51.1 (50 + 1.1 for this compound) | ~65-75 | Single band with retarded mobility |

| Di-conjugated Protein | 52.2 (50 + 2 x 1.1) | ~80-95 | Single band with further retarded mobility |

| Conjugation Reaction Mixture | Variable | Multiple bands | Bands corresponding to unconjugated protein and various conjugated species may be present, indicating heterogeneity. |

Note: The apparent molecular weights are illustrative and can vary depending on the specific protein, the size of the PEG chain, and the gel conditions.

Capillary Electrophoresis for Conjugate Heterogeneity

Capillary electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of biomolecule conjugate heterogeneity. CE methods, such as Capillary Zone Electrophoresis (CZE) and Capillary Gel Electrophoresis (CGE), offer advantages over traditional slab gel electrophoresis, including higher efficiency, faster analysis times, and automated operation. nih.gov

Capillary Zone Electrophoresis (CZE) separates molecules based on their charge-to-size ratio in a free solution within a narrow capillary. creative-proteomics.com The conjugation of a protein with this compound can alter both its size and its net charge, leading to changes in its electrophoretic mobility. CZE is highly sensitive to these changes and can often resolve species with different degrees of conjugation as distinct peaks in an electropherogram. This allows for the precise quantification of the different conjugate species and any remaining unconjugated protein. tandfonline.comnih.gov

Capillary Gel Electrophoresis (CGE) , also known as SDS-CGE, combines the principles of SDS-PAGE with the format of capillary electrophoresis. nih.gov Samples are denatured with SDS and separated in a capillary filled with a sieving polymer matrix. This technique provides high-resolution separation based on molecular size and is effective for analyzing the heterogeneity of PEGylated proteins. nih.govresearchgate.net

The following table provides an example of data that could be obtained from a CZE analysis of a reaction mixture for a protein conjugated with this compound.

| Peak Number | Migration Time (min) | Corrected Peak Area (%) | Tentative Assignment |

| 1 | 8.2 | 15.3 | Unconjugated Protein |

| 2 | 9.5 | 65.8 | Mono-conjugated Species |

| 3 | 10.7 | 18.9 | Di-conjugated Species |

Note: The migration times and peak areas are for illustrative purposes and will depend on the specific analytical conditions and the nature of the conjugate.

The high resolving power of capillary electrophoresis makes it an invaluable tool for assessing the purity and consistency of this compound conjugates, which is critical for their development and application. tandfonline.comnih.gov

Molecular Interactions and Mechanistic Studies of Azd Peg13 Pfp Derived Constructs

Stability of AZD-PEG13-PFP Conjugates in Simulated Biological Environments (in vitro)

The stability of conjugates formed using this compound is significantly influenced by the nature of the chemical linkages created. The PFP ester group is designed to react with primary amines, forming a stable amide bond. medchemexpress.commedchemexpress.com Studies indicate that PFP esters are generally more stable against hydrolysis compared to other commonly used amine-reactive groups, such as N-hydroxysuccinimide (NHS) esters. medchemexpress.commedchemexpress.com This enhanced hydrolytic stability of the activated ester prior to conjugation contributes to the efficiency of the coupling reaction in aqueous buffers. Research involving the conjugation of an antibody fragment with this compound has been successfully conducted in DPBS buffer, a common simulated biological environment. google.com Analysis of the reaction products by SDS-PAGE indicated the formation of conjugated species, suggesting that the linker and the resulting amide bond exhibit sufficient stability under these in vitro conditions for the conjugation to occur. google.com However, detailed studies specifically evaluating the long-term stability of this compound conjugates across a range of simulated biological environments (e.g., varying pH, presence of proteases, different serum concentrations) with quantitative data were not found in the provided search results. The inherent stability of the amide bond formed is generally high under physiological conditions.

Applications of Azd Peg13 Pfp in Advanced Preclinical Research Tools and Probes

Development of Fluorescent Probes for Cellular and Subcellular Imaging in Research

The reactive nature of the PFP ester group in AZD-PEG13-PFP allows for its conjugation to molecules containing primary amines, including proteins and peptides. This property makes it a valuable component in the development of fluorescent probes used for imaging applications in cellular and subcellular research.

Site-Specific Labeling of Proteins and Peptides with Fluorescent Dyes

This compound can be employed in strategies for site-specific labeling of proteins and peptides. By conjugating this compound to a protein or peptide, a reactive handle (the AZD group) is introduced. Subsequently, a fluorescent dye containing a compatible reactive group (e.g., an azide (B81097) for click chemistry with the AZD group) can be attached. Alternatively, if the protein or peptide is conjugated to this compound via a specific primary amine site, the resulting conjugate can then be labeled with a fluorescent dye reactive towards another functional group, or the AZD group can be used for further modification.

Research has demonstrated the use of a related linker, this compound ester, in conjugating an anti-VEGFR2 VK-B8 Fab fragment to a murine catalytic 38C2 scFv-Fc. google.com Following conjugation, the anti-VEGFR2 VK-B8 Fab fragment conjugated to the this compound ester linker was fluorescently labeled using AlexaFluor® 488 NHS ester. google.com This indicates a method where the linker facilitates conjugation, and subsequent labeling with a fluorescent dye is performed using a reactive group on the conjugated molecule or the linker itself. Analysis by non-reducing SDS-PAGE detected fluorescent high molecular weight complexes, confirming the successful conjugation and labeling of the protein fragments. google.com

Utilization in Flow Cytometry and Confocal Microscopy for Molecular Localization Studies

Fluorescent probes developed using linkers like this compound are instrumental in molecular localization studies. The ability to site-specifically label proteins, peptides, or other biomolecules with fluorescent dyes allows researchers to track their distribution and localization within cells and tissues. While specific examples of this compound conjugates being directly used in confocal microscopy were not detailed in the search results, the application of fluorescently labeled conjugates in techniques such as flow cytometry has been shown for related linkers. For instance, detection of conjugation using an AZD-PEG8-Biotin linker and DTAF-conjugated streptavidin was analyzed by FACS. google.com The principle extends to imaging techniques where the fluorescent signal from the labeled probe is used to visualize the location of the target molecule. This enables detailed studies of protein trafficking, organelle localization, and interactions within the complex cellular environment.

Fabrication of Affinity Reagents for Molecular Target Identification and Validation

This compound's PFP ester group provides a facile method for conjugating the linker to molecules containing primary amines. This capability is fundamental to the fabrication of affinity reagents, which are crucial tools for identifying and validating molecular targets in biological systems.

Application in Chemical Proteomics and Interactome Mapping

Affinity reagents, including those potentially synthesized using this compound as a coupling agent, are key tools in chemical proteomics and interactome mapping. By using a probe that specifically binds to a protein or class of proteins, researchers can isolate these targets from complex biological mixtures. Subsequent analysis, often involving mass spectrometry, allows for the identification of the bound proteins, providing insights into protein abundance, post-translational modifications, and protein-protein interactions. The ability of this compound to facilitate the creation of conjugates with biomolecules makes it a valuable tool for developing probes used in these comprehensive analyses of cellular protein networks.

Construction of Engineered Biomolecules and Multi-Domain Protein Assemblies

Generation of Programmable Universal Cell Receptors (PUCRs) for Cell Engineering Studies

This compound has been utilized in the generation of Programmable Universal Cell Receptors (PUCRs). PUCRs are recombinant molecules designed with an extracellular domain containing a catalytic antibody or a portion thereof, a transmembrane domain, and an intracellular domain. google.com These receptors can be conjugated to a specificity agent, allowing the cell expressing the PUCR to be programmed for specificity to a molecule of interest. google.com

Research has demonstrated the conjugation of an anti-VEGFR2 VK-B8 Fab fragment to the this compound ester linker. google.com This conjugate was then reacted with murine catalytic 38C2 scFv-Fc. Analysis using non-reducing SDS-PAGE showed the formation of fluorescent high molecular weight complexes, indicating successful conjugation of the VK-B8 Fab fragment-conjugated linker to the 38C2 scFv. google.com In contrast, no such complexes were observed when the Fab fragment was not conjugated to the this compound ester linker, highlighting the linker's role in facilitating this specific conjugation for PUCR programming. google.com

Directed Conjugation of Antibody Fragments (e.g., Fab to scFv-Fc) for Novel Research Constructs

The compound facilitates the directed conjugation of antibody fragments, such as Fab fragments, to other antibody-derived constructs like scFv-Fc. Antibody fragments, including Fab (Fragment Antigen Binding) and scFv (single-chain variable fragment), are crucial components in creating targeted research probes and potential therapeutic agents. tracercro.comoatext.com Fab fragments contain the antigen-binding site, composed of variable and constant domains of the heavy and light chains. wikipedia.org scFv fragments consist of the variable regions of the heavy and light chains linked by a flexible peptide. oatext.com

The conjugation of an anti-VEGFR2 VK-B8 Fab fragment to a murine catalytic 38C2 scFv-Fc using this compound exemplifies this application. google.com This process, involving the reaction of the PFP ester with primary amines on the antibody fragments, allows for the creation of novel research constructs with combined specificities or functionalities. medchemexpress.eu The ability to precisely conjugate these fragments is essential for developing bispecific antibodies and other complex protein architectures used in advanced biological research. nih.govcreative-biolabs.com

Utility in High-Throughput Screening (HTS) and Biochemical Assay Development

This compound's reactive nature and the properties conferred by its PEG linker make it useful in the development of tools for High-Throughput Screening (HTS) and various biochemical assays. HTS is a widely used method in early drug discovery for rapidly screening large libraries of compounds against biological targets. evotec.combmglabtech.com Biochemical assays are fundamental to measuring the interaction or activity of compounds with isolated biological molecules like enzymes or receptors. evotec.comnih.gov

Design of Enzyme Activity Assays and Binding Studies with Conjugated Substrates

The PFP ester moiety of this compound allows for the conjugation of substrates or probes to biomolecules, which can then be utilized in enzyme activity assays and binding studies. By conjugating a substrate to a molecule via the this compound linker, researchers can create modified substrates that may offer advantages in specific assay formats, such as altered solubility or the incorporation of detection tags. While specific detailed research findings on this compound's direct use in enzyme activity assays were not extensively detailed in the provided context, the compound's structure suggests its potential in creating such conjugated probes. Enzyme activity assays typically measure the rate of an enzymatic reaction, often by monitoring the conversion of a substrate. nih.gov Binding studies assess the interaction and affinity between molecules, such as a potential drug candidate and its target protein. iaanalysis.comnih.gov

Facilitating Ligand-Target Interaction Analysis in vitro

The linker can facilitate in vitro ligand-target interaction analysis by enabling the conjugation of ligands to solid supports or detection molecules. This is crucial for techniques used to study how a potential drug molecule (ligand) binds to its biological target. iaanalysis.commdpi.com The ability to attach ligands to surfaces is fundamental in methods like Surface Plasmon Resonance (SPR), while conjugation to labels is essential for fluorescence-based binding assays. iaanalysis.comnih.gov The PEG linker can help maintain the solubility and biological activity of the conjugated ligand in aqueous assay conditions. medchemexpress.eu Analyzing ligand-target interactions in vitro provides critical data on binding affinity and kinetics, which are vital for understanding a compound's potential efficacy. iaanalysis.comresearchgate.net

Role in Drug Discovery Research Pipelines and Lead Optimization (Pre-Candidate Selection)

This compound plays a role in the early stages of drug discovery, particularly during lead optimization. Lead optimization is a critical phase where identified lead compounds are chemically modified to improve their pharmacological properties before selecting a candidate for preclinical development. zeclinics.comoncodesign-services.combiobide.com

Derivatization of Lead Compounds for Structure-Activity Relationship (SAR) Studies

The compound's reactive PFP ester group makes it suitable for derivatizing lead compounds. medchemexpress.eu This derivatization involves chemically modifying the structure of a lead compound by attaching new groups, such as the PEGylated azetidinone moiety provided by this compound. These modifications are central to Structure-Activity Relationship (SAR) studies. gardp.orgcabidigitallibrary.org SAR studies aim to understand how changes in a molecule's chemical structure affect its biological activity. gardp.orgmdpi.com By creating a series of related compounds with systematic structural variations, researchers can identify which parts of the molecule are essential for activity and which modifications enhance desired properties like potency, selectivity, or pharmacokinetic characteristics. gardp.orgupmbiomedicals.com Although specific examples of this compound being used directly to derivatize a lead compound for SAR studies were not found in the provided text, its functional groups are consistent with the chemical strategies employed in this phase of drug discovery. medchemexpress.eu The introduction of a PEG chain can influence a compound's solubility and potentially its interaction with biological systems, aspects often explored during SAR optimization. medchemexpress.eu

Modulating Solubility and Pharmacokinetic Properties of Research Compounds through PEGylation (in vitro, non-human in vivo)

This compound is a specialized reagent utilized in preclinical research, primarily for the modification of research compounds through a process known as PEGylation. This compound functions as a PEG linker, incorporating an AZD group and a pentafluorophenyl (PFP) ester moiety connected via a polyethylene (B3416737) glycol (PEG) chain of 13 ethylene (B1197577) glycol units (PEG13). nih.govmedchemexpress.com The PFP ester is an activated ester designed to react efficiently with primary amine groups present on target molecules, forming a stable amide bond. nih.govmedchemexpress.comconfluore.com.cn This reaction is particularly valuable in bioconjugation strategies within research settings.

The primary purpose of employing this compound for PEGylation in in vitro and non-human in vivo studies is to impart favorable changes to the physicochemical and pharmacokinetic properties of the conjugated research compound. The attached PEG13 chain is highly hydrophilic, a characteristic that significantly increases the water solubility of molecules that may otherwise exhibit poor solubility in aqueous media. nih.govmedchemexpress.comconfluore.com.cn Enhanced solubility is crucial for formulating compounds for biological assays and in vivo administration, ensuring consistent and effective delivery.

Beyond improving solubility, PEGylation with reagents like this compound is a well-established strategy to modulate the pharmacokinetic profile of research compounds in non-human in vivo models. The addition of a PEG chain increases the hydrodynamic radius and molecular weight of the conjugated molecule. This increase in size can lead to reduced glomerular filtration in the kidneys, thereby decreasing the rate of clearance from the bloodstream and extending the systemic circulation half-life of the compound. Extended half-life can be advantageous in research requiring sustained exposure to the compound or reducing the frequency of administration in animal models.

Furthermore, PEGylation can influence the distribution of the conjugated compound within the body. The hydrophilic nature of the PEG chain and the increased molecular size can alter interactions with cell membranes, transport proteins, and other biological components, potentially leading to modified tissue distribution patterns compared to the unmodified compound. While specific quantitative data for conjugates formed with this compound may vary depending on the target molecule, the general principles of PEGylation predict these types of alterations in solubility and pharmacokinetics, which are routinely investigated in preclinical research to optimize the properties of novel research tools and potential therapeutic candidates.

Detailed research findings in the broader field of PEGylation, using linkers of similar PEG lengths and reactive groups, consistently demonstrate these effects. Studies have shown that increasing PEG size correlates with increased hydrodynamic volume and consequently, reduced renal clearance and prolonged circulation times in animal models. The enhanced solubility conferred by the PEG moiety also facilitates higher concentrations of the research compound in aqueous solutions for in vitro experiments and in vivo formulations.

The following table illustrates the typical impact of PEGylation on key properties relevant to in vitro and non-human in vivo research, based on established principles and observations from studies utilizing PEGylation strategies. This table represents the expected outcomes when a research compound is conjugated with a PEGylation reagent like this compound.

| Property | Unmodified Compound (Typical) | PEGylated Compound (Expected with this compound) | Rationale Based on PEGylation Principles |

| Aqueous Solubility | Variable (often low for small molecules/peptides) | Increased | Hydrophilic nature of PEG chain. nih.govmedchemexpress.comconfluore.com.cn |

| Molecular Weight | Lower | Higher (increased by MW of this compound) | Covalent attachment of PEG linker. |

| Renal Clearance | Higher (especially for small molecules) | Reduced | Increased hydrodynamic size. |

| Circulation Half-life (non-human in vivo) | Shorter | Extended | Reduced clearance rate. |

| Distribution Pattern (non-human in vivo) | Variable | Altered | Modified interactions with biological components and reduced filtration. |

| Stability (in vitro/in vivo) | Variable | Often Increased | Shielding effect of PEG chain against enzymatic degradation/aggregation. |

This modulation of properties makes this compound a valuable tool in preclinical research for improving the handling, delivery, and performance of diverse research compounds in biological systems, enabling more effective in vitro studies and more informative non-human in vivo experiments.

Computational and Theoretical Approaches in the Study of Azd Peg13 Pfp Conjugates

Molecular Dynamics Simulations of PEGylated Biomolecules to Predict Conformational Ensembles

Molecular Dynamics (MD) simulations are a powerful computational technique used to simulate the physical movements of atoms and molecules over time. nih.gov For PEGylated biomolecules, such as proteins or peptides conjugated with PEG linkers like AZD-PEG13-PFP, MD simulations are essential for exploring their dynamic behavior and predicting their conformational ensembles in various environments, particularly in aqueous solutions. nih.govinnexscientific.comnih.govfluoroprobe.combioglyco.com

In Silico Modeling of Conjugation Efficiency and Reactivity Profiles

In silico modeling techniques, including molecular docking and MD simulations, can be applied to predict and understand the efficiency and reactivity profiles of the conjugation reaction between this compound and target molecules containing primary amines. The PFP ester group in this compound reacts with primary amines to form a stable amide bond. broadpharm.comchemscene.comchemscene.comnih.govnih.govchem960.com

Molecular docking can be used to model the initial interactions and potential binding orientations between the PFP ester end of this compound and the primary amine groups on the target molecule. This can help identify favorable reaction sites and potential steric hindrance factors that might affect conjugation efficiency. MD simulations can further refine these insights by providing a dynamic view of the reaction environment, considering the flexibility of the PEG linker and the target molecule, and the influence of the solvent. These simulations can help assess the accessibility of the PFP ester to the amine groups and predict the likelihood of successful amide bond formation. Parameters such as the proximity and orientation of the reacting groups over time can be monitored. While specific in silico studies on this compound conjugation efficiency were not found, the application of these methods to study the conjugation of other activated esters to biomolecules is well-established and directly transferable.

Quantum Chemical Calculations of the PFP Ester Activation and Amide Bond Formation

Quantum chemical calculations provide a detailed, atomic-level understanding of chemical reactions, including the activation of the PFP ester and the subsequent amide bond formation with primary amines. These calculations can elucidate the electronic structure of the reacting molecules, determine transition states, and calculate activation energies, offering insights into the reaction mechanism and kinetics.

For the PFP ester moiety of this compound, quantum chemical methods can be used to study the polarization of the carbonyl group and the leaving group ability of pentafluorophenol (B44920). These calculations can help explain why PFP esters are effective acylating agents and why they exhibit relatively higher stability against hydrolysis compared to other activated esters. chemscene.comnih.gov Furthermore, these methods can model the nucleophilic attack of a primary amine on the activated ester carbonyl carbon, the formation of the tetrahedral intermediate, and the subsequent elimination of pentafluorophenol to form the amide bond. By calculating the energy profiles of these steps, researchers can gain a deeper understanding of the reaction pathway and identify factors that influence the reaction rate and yield. While specific quantum chemical studies on the reaction of this compound were not found, the application of these calculations to study the reactivity of PFP esters and the mechanism of amide bond formation is a standard approach in computational chemistry.

Rational Design of Linker-Payload Combinations for Research Applications

The rational design of linker-payload combinations is a critical aspect of developing functional conjugates for various research applications, such as the creation of antibody-drug conjugates (ADCs) or the modification of proteins and peptides. Computational methods play a significant role in this design process by allowing researchers to predict and evaluate the properties of potential conjugates before experimental synthesis.

For linkers like this compound, computational approaches can assist in the rational design by helping to determine the optimal length and composition of the PEG chain for desired solubility and pharmacokinetic properties. nih.govfluoroprobe.com The choice of the "AZD group" and its attachment point can also be evaluated in silico to understand its potential impact on the linker's flexibility, reactivity, and interactions with the payload and the target molecule. By integrating information from MD simulations, in silico reactivity modeling, and quantum chemical calculations, researchers can make informed decisions about designing conjugates with improved stability, targeted delivery, and desired biological activity. This iterative computational design process minimizes the need for extensive experimental screening, accelerating the development of novel conjugates for research purposes.

Future Research Directions and Emerging Methodologies Utilizing Azd Peg13 Pfp Chemistry

Exploration of Orthogonal Reactivities for Multi-Functional Bioconjugation

AZD-PEG13-PFP possesses two distinct reactive groups: the PFP ester and the azetidinone. The PFP ester is highly reactive towards primary amines medchemexpress.combroadpharm.commedchemexpress.eumedchemexpress.com. The reactivity of the azetidinone group, while not explicitly detailed in the search results in the context of this compound, suggests potential for orthogonal reactions. Orthogonal reactivity is crucial for multi-functional bioconjugation, allowing sequential or simultaneous modification of biomolecules at different sites with different probes or molecules without cross-reactivity between the coupling partners or the reactive groups on the linker itself susupport.com. Future research could focus on identifying and optimizing reaction conditions where the PFP ester reacts selectively with primary amines, while the azetidinone remains available for a different, orthogonal chemical transformation. This could enable the creation of complex bioconjugates with multiple functionalities, such as attaching a fluorescent dye via the PFP ester reaction and a targeting ligand via a reaction involving the azetidinone. Exploring the specific reaction chemistry of the azetidinone in this molecule under various conditions (pH, temperature, presence of catalysts) would be a key step in realizing its potential for orthogonal bioconjugation.

Integration of this compound in Click Chemistry Applications Beyond Primary Amines

Click chemistry refers to a set of highly efficient, reliable, and selective reactions that can be carried out under mild conditions organic-chemistry.orgbiochempeg.com. While the PFP ester of this compound reacts with primary amines, which is a common functional group in biomolecules, its integration into click chemistry strategies could expand its utility. Traditional click reactions often involve azides and alkynes, or strain-promoted cycloadditions organic-chemistry.orgbiochempeg.com. Future research could explore modifying or utilizing the azetidinone or other parts of the molecule to participate in click-like reactions with functional groups other than primary amines. For example, if the azetidinone could be converted into a group reactive in a strain-promoted reaction or a bioorthogonal ligation, it would allow for the conjugation of molecules lacking primary amines, such as certain modified nucleic acids or carbohydrates. This would significantly broaden the scope of molecules that can be conjugated using this compound-based strategies.

Advancements in Solid-Phase Synthesis of this compound Conjugates

Solid-phase synthesis offers significant advantages in the synthesis of peptides, oligonucleotides, and small molecules, including ease of purification and potential for automation rsc.orgnih.govauroraprosci.com. Applying solid-phase synthesis techniques to the creation of this compound conjugates could streamline the synthesis process and improve reproducibility. Research in this area could involve immobilizing this compound or a precursor onto a solid support and then performing conjugation reactions while the linker is tethered to the solid phase. Alternatively, a target molecule could be synthesized on a solid support and then reacted with this compound. Developing optimized solid-phase protocols for coupling the PFP ester with amine-functionalized molecules or exploring reactions involving the azetidinone on the solid phase would be valuable. This approach could facilitate the creation of libraries of diverse conjugates for screening and downstream applications. Research has shown the successful application of solid-phase synthesis for creating PEG-oligonucleotide conjugates, highlighting the potential for similar strategies with this compound rsc.orgnih.gov.

Development of Novel Research Tools for Spatial and Temporal Control of Biomolecular Interactions

The ability to control biomolecular interactions with spatial and temporal precision is a powerful tool in biological research depixus.comnih.govucsb.edu. This compound, with its reactive functionalities and PEG spacer, could be incorporated into novel research tools designed for this purpose. For instance, conjugates could be designed where the azetidinone or PFP ester reactivity is masked or caged and can be uncaged upon specific external stimuli such as light, pH change, or enzymatic activity. This would allow for the controlled release or activation of a conjugated molecule at a specific time and location. Another direction could involve creating surfaces or hydrogels functionalized with this compound to study cell-surface interactions or create microenvironments that direct cellular behavior. The PEG spacer's properties could also be leveraged to influence the presentation and accessibility of the conjugated molecule on a surface or in a solution.

Potential for this compound in Biosensor Development and Diagnostic Probe Design (excluding clinical applications)

This compound's ability to form stable conjugates with amine-containing biomolecules makes it a promising component in the development of biosensors and diagnostic probes for research use nih.govplos.orgmdpi.comresearchgate.netfrontiersin.org. In biosensors, a recognition element is linked to a transducer to detect a specific analyte plos.org. This compound could be used to immobilize amine-containing recognition elements, such as antibodies, peptides, or enzymes, onto the surface of a biosensor transducer (e.g., electrodes, optical surfaces, quartz crystals) plos.orgmdpi.com. The stable amide bond formed by the PFP ester reaction would ensure the robust attachment of the recognition element. The PEG spacer could also help to reduce non-specific binding and improve the accessibility of the recognition element. For diagnostic probes, this compound could be used to conjugate a detectable label (e.g., fluorescent dye, nanoparticle, enzyme) to an amine-containing molecule that binds specifically to a target of interest in a biological sample. This would allow for the detection or visualization of the target molecule in research settings. The stability of the PFP ester linkage and the solubility conferred by the PEG chain are advantageous properties for these applications. Research into the development of biosensors for various analytes often involves immobilizing biomolecules onto a surface, a process where this compound could play a role nih.govplos.orgmdpi.comfrontiersin.org.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Azd-peg13-pfp, and how can yield variability be minimized?

- Methodological Answer : Synthesis optimization requires Design of Experiments (DOE) to evaluate factors like reaction temperature, solvent polarity, and catalyst concentration. For example, orthogonal testing (e.g., Taguchi methods) can isolate critical variables affecting yield. Post-synthesis purification via preparative HPLC or recrystallization in polar aprotic solvents (e.g., DMF) reduces impurities. Refer to protocols in peer-reviewed journals for PEGylated compounds, ensuring alignment with ICH Q11 guidelines for pharmaceutical development .

Q. Which analytical techniques are most effective for characterizing this compound's purity and structural integrity?

- Methodological Answer : Use a tiered approach:

Purity : Reverse-phase HPLC with UV detection (λ = 220–280 nm) and C18 columns, validated per ICH Q2(R1).

Structural Confirmation : High-resolution mass spectrometry (HRMS) for molecular weight verification and NMR (¹H, ¹³C, DEPT-135) to confirm PEGylation sites and absence of residual solvents.

Cross-reference data against synthetic intermediates to validate reproducibility .

Advanced Research Questions

Q. How can researchers design experiments to assess this compound's stability under different physiological conditions?

- Methodological Answer : Conduct accelerated stability studies under ICH Q1A guidelines:

- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions.

- Kinetic Analysis : Monitor degradation via HPLC and apply Arrhenius equations to predict shelf life. Include lyophilized vs. solution-state comparisons to identify optimal storage conditions .

Q. What strategies resolve contradictions in efficacy data between in vitro and in vivo studies of this compound?

- Methodological Answer :

Meta-Analysis : Aggregate data from preclinical studies to identify confounding variables (e.g., pharmacokinetic variability, species-specific metabolism).

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Use tools like NONMEM to correlate in vitro IC₅₀ values with in vivo exposure metrics (AUC, Cₘₐₓ). Adjust for protein binding and tissue penetration differences.

Mechanistic Studies : Validate target engagement in vivo via PET imaging or immunohistochemistry .

Q. What computational models are suitable for predicting this compound's interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen binding affinities against target proteins (e.g., kinases, receptors). Validate with free-energy perturbation (FEP) calculations.

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability and ligand-protein residence time. Compare results with mutagenesis data to refine models .

Q. How can researchers develop a robust HPLC method for quantifying this compound in complex biological matrices?

- Methodological Answer :

Column Selection : Use core-shell C18 columns (2.6 µm particle size) for high resolution and low backpressure.

Mobile Phase Optimization : Test gradients with acetonitrile/water (0.1% formic acid) to separate this compound from matrix interferents (e.g., plasma proteins).

Validation : Assess linearity (R² ≥ 0.995), LOD/LOQ (≤10 ng/mL), and recovery rates (85–115%) per FDA Bioanalytical Method Validation guidelines .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound's biological activity?

- Methodological Answer :

- Quality-by-Design (QbD) : Implement multivariate analysis (e.g., PCA) to link critical material attributes (CMAs) like PEG chain polydispersity to bioactivity.

- Bioassay Standardization : Use reference standards (e.g., WHO-certified) and cell lines with consistent passage numbers (≤20) to reduce assay variability .

Q. What frameworks ensure ethical and reproducible research on this compound?

- Methodological Answer :

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, prioritize studies comparing this compound to existing PEGylated drugs.

- Data Transparency : Share raw datasets and computational workflows via repositories like Zenodo or GitHub. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.